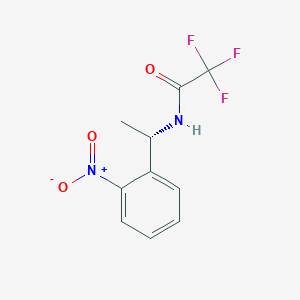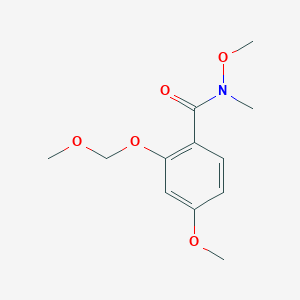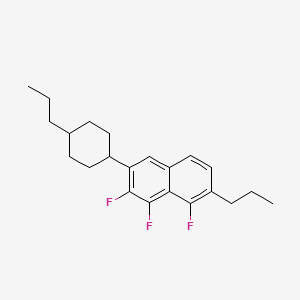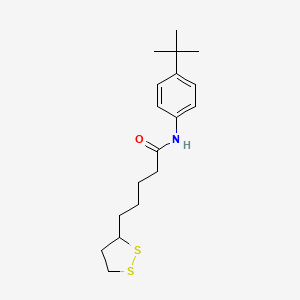
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(2-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as thiols, amines, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(2-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(2-nitrophenyl)ethylamine and trifluoroacetic acid.
Applications De Recherche Scientifique
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitrophenyl group may participate in electron transfer processes, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2-nitrophenyl)ethylamine
- 2,2,2-trifluoro-N-(1-phenylethyl)acetamide
- N-(2-nitrophenyl)acetamide
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is unique due to the presence of both the trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for various chemical modifications and interactions. This combination of features makes the compound valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3N2O3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(1S)-1-(2-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-4-2-3-5-8(7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
Clé InChI |
WQBBZKAJIUGTCO-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)


